N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide
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Overview
Description
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide is a complex organic compound that features a pyridazinone core, substituted with a 4-chlorophenyl group and an ethyl chain terminating in a 4-iodobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide typically involves multiple steps:
Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution with 4-Chlorophenyl Group: The pyridazinone core is then subjected to electrophilic aromatic substitution to introduce the 4-chlorophenyl group. This step often requires the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Ethyl Chain: The next step involves the alkylation of the pyridazinone core with an ethyl halide, typically under basic conditions using a strong base like sodium hydride or potassium tert-butoxide.
Introduction of the 4-Iodobenzamide Moiety: Finally, the ethylated pyridazinone is reacted with 4-iodobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl chain, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyridazinone core or the aromatic rings, potentially leading to the formation of dihydropyridazinones or reduced aromatic systems.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dihydropyridazinones, reduced aromatic systems.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in the development of new pharmaceuticals.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-bromobenzamide
- N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzamide
- N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide
Uniqueness
Compared to these similar compounds, N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, potentially increasing its binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClIN3O2/c20-15-5-1-13(2-6-15)17-9-10-18(25)24(23-17)12-11-22-19(26)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCHWLSBMYUAPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClIN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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